1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid
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Overview
Description
1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound that contains both a thiazole ring and a piperidine ring. The molecular formula of this compound is C10H14N2O2S, and it has a molecular weight of 226.30 g/mol
Mechanism of Action
Target of Action
The compound “1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid” contains a thiazole ring, which is a common structural motif in many biologically active compounds . Thiazole-containing compounds have been found to interact with a variety of biological targets, including enzymes, receptors, and DNA .
Biochemical Pathways
Without specific information on “this compound”, it’s difficult to say which biochemical pathways it might affect. Thiazole derivatives have been found to impact a wide range of biochemical pathways, depending on their specific targets .
Result of Action
The specific molecular and cellular effects of “this compound” would depend on its targets and mode of action. Thiazole derivatives have been associated with a range of effects, including antimicrobial, antifungal, antiviral, and antitumor activities .
Biochemical Analysis
Biochemical Properties
The thiazole ring in 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the compound to interact with various enzymes, proteins, and other biomolecules. Specific interactions of this compound with enzymes or proteins have not been reported in the literature.
Cellular Effects
Thiazole derivatives have been reported to disrupt processes related to DNA replication, which permits them to inhibit replication of both bacterial and cancer cells .
Molecular Mechanism
The thiazole ring is known to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could potentially influence its interactions with biomolecules.
Metabolic Pathways
Thiazole derivatives are known to be involved in various biological activities, suggesting that they may interact with multiple metabolic pathways .
Preparation Methods
The synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the piperidine ring. One common synthetic route involves the reaction of 4-methylthiazole with piperidine-4-carboxylic acid under specific conditions. The reaction conditions often include the use of a solvent such as methanol or ethanol and a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic conditions, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiazole and piperidine derivatives.
Scientific Research Applications
1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
Thiazole derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share the thiazole ring structure and exhibit similar chemical properties.
Piperidine derivatives: Compounds like piperidine-4-carboxylic acid and 4-methylpiperidine share the piperidine ring structure and have similar reactivity.
The uniqueness of this compound lies in the combination of the thiazole and piperidine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-7-6-15-10(11-7)12-4-2-8(3-5-12)9(13)14/h6,8H,2-5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCNNHHMDCZCNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N2CCC(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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